molecular formula C10H16Si B1330435 P-Tolyltrimethylsilane CAS No. 3728-43-6

P-Tolyltrimethylsilane

Cat. No. B1330435
CAS RN: 3728-43-6
M. Wt: 164.32 g/mol
InChI Key: QGHURGPPCGMAMZ-UHFFFAOYSA-N
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Description

P-Tolyltrimethylsilane is a chemical compound that is part of the aryltrimethylsilane family. It is used in various chemical reactions and serves as a precursor or intermediate in the synthesis of more complex molecules. The compound is characterized by the presence of a trimethylsilyl group attached to a toluene derivative, which is a benzene ring substituted with a methyl group at the para position.

Synthesis Analysis

The synthesis of poly(phenylsilsesquioxane) (PPQS) involves the hydrolytic polycondensation of trichlorophenylsilane (TCP) in a toluene/water heterogeneous solvent system. The process yields low molecular weight hydrolysates from the aqueous solution and high molecular weight hydrolysates from the toluene layer. The molecular weight of the PPQS obtained can reach up to 120 kDa . Additionally, the synthesis of poly(ethynyltrimethylsilane) containing Pd(II) coordination sites has been explored, where the polymerization of ethynyltrimethylsilane with a palladium complex leads to polymers with Pd(II) coordinated to the polymeric chains .

Molecular Structure Analysis

The molecular structure of P-Tolyltrimethylsilane is influenced by the presence of the trimethylsilyl group. This group can participate in various chemical reactions, affecting the overall reactivity and stability of the molecule. In the case of poly(ethynyltrimethylsilane), the presence of Pd(II) coordination sites introduces a level of complexity to the molecular structure, with Pd(II) coordinating to the π-conjugated growth chain and to the C≡C bonds of adjacent chains in a crosslinked structure .

Chemical Reactions Analysis

P-Tolyltrimethylsilane undergoes nitrosodesilylation when reacted with nitric acid in acetic anhydride, leading predominantly to the formation of p-nitrotoluene, a nitrodesilylation product. This reaction is a route to nitrodesilylation products from aryltrimethylsilanes and showcases the reactivity of the trimethylsilyl group under specific conditions . Additionally, the photolytic reactions of bis(trimethylsilyl)mercury with toluene result in homolytic aromatic substitution, producing o-, m-, and p-tolyltrimethylsilanes in a statistically determined ratio .

Physical and Chemical Properties Analysis

The physical and chemical properties of P-Tolyltrimethylsilane and its derivatives are influenced by the trimethylsilyl group. This group can affect the solubility, stability, and reactivity of the molecule. For instance, the solubility of polymers derived from ethynyltrimethylsilane can vary depending on the structure, with some polymers being insoluble and others soluble in certain solvents . The reactivity of P-Tolyltrimethylsilane in the presence of Lewis acids, as well as its ability to undergo reactions such as nitrosodesilylation, also highlights its chemical properties .

Scientific Research Applications

Aryltrimethylsilanes Reaction with Sulfur Trioxide

P-Tolyltrimethylsilane, a type of aryltrimethylsilane, has been studied for its reaction with sulfur trioxide. This reaction produces sulphonic esters, which can be hydrolyzed to sulphonic acids. This method offers a specific approach to introduce a sulpho group into the aromatic ring, exemplified by the conversion of m-tolyltrimethylsilane to m-toluenesulphonic acid with an 80% yield (Bott, Eaborn, & Hashimoto, 1965).

Nitrosodesilylation to Nitrodesilylation

The interaction of p-tolyltrimethylsilane with nitric acid in acetic anhydride has been studied, revealing a predominant formation of nitrodesilylation products, such as p-nitrotoluene, through nitrosodesilylation. This pathway was identified as the primary mechanism for the reaction, highlighting a unique chemical transformation process (Eaborn, Salih, & Walton, 1972).

Overcharge Protection in Lithium Cells

P-Tolyltrimethylsilane has been explored for its potential in enhancing the safety of lithium cells. In studies focusing on overcharge protection additives, trimethyl-3,5-xylylsilane, a derivative of p-tolyltrimethylsilane, exhibited preferable oxidation potential, making it a promising candidate for improving lithium anode charge-discharge cycling efficiency (Watanabe, Yamazaki, Yasuda, Morimoto, & Tobishima, 2006).

Phosphonate Ester Dealkylation

Research into functional selectivity in phosphonate ester dealkylation has shown that bromotrimethylsilane can effectively prepare trimethylsilyl amido-, alkynyl-, and iodoalkyl-phosphonates. This process facilitates the availability of corresponding phosphonic acids through hydrolysis, broadening the scope of synthetic organic chemistry (McKenna & Schmidhuser, 1980).

Aromatic Mercuration

The mercuration process involving p-tolyltrimethylsilane has been investigated, demonstrating the role of un-ionized mercury(II) acetate and positive acetatomercury(II) ions as electrophiles. This study provides insights into the reaction dynamics and the factors influencing the rate of mercuration and mercuridesilylation (Chipperfield & Webster, 1972).

Photolytic Aromatic Silylation

Photolytic reactions of bis(trimethylsilyl)mercury with aromatic compounds like benzene and toluene have been explored. This research highlights the production of various homolytic aromatic substitution products, including o-, m-, and p-tolyltrimethylsilanes, under different conditions, thereby expanding the understanding of radical-mediated reactions in organic chemistry (Bennett, Eaborn, Jackson, & Pearce, 1971).

Safety And Hazards

P-Tolyltrimethylsilane is classified as a flammable liquid and vapor . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Protective equipment should be worn when handling this substance .

properties

IUPAC Name

trimethyl-(4-methylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Si/c1-9-5-7-10(8-6-9)11(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHURGPPCGMAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305249
Record name Trimethyl-p-tolylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

P-Tolyltrimethylsilane

CAS RN

3728-43-6
Record name 3728-43-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimethyl-p-tolylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Tolyltrimethylsilane
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Synthesis routes and methods

Procedure details

In a 150-ml Schlenk flask, 1.18 g (4.5 mmol) of ruthenium chloride trihydrate, 5.6 g (22.5 mmol) of triisopropyl(4-methyl-1,4-cyclohexadienyl)silane, 0.38 g (4.5 mmol) of NaHCO3, and 11 ml of 2-methoxyethanol were added, and the mixture was allowed to react for 9 hours at 130° C. Subsequently, the mixture was left to cool to room temperature, and precipitated crystals were filtered. Thus, 1.4 g of objective [RuCl2 (4-(triisopropylsilyl)toluene)]2 was obtained at a yield of 73.0%.
Name
triisopropyl(4-methyl-1,4-cyclohexadienyl)silane
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
catalyst
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Yield
73%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
JR Chipperfield, GD France, DE Webster - Journal of the Chemical …, 1972 - pubs.rsc.org
Both mercuridesilylation of p-tolyltrimethylsilane and mercuration of anisole by mercury(II) acetate in glacial acetic acid involve both un-ionized mercury(II) acetate and positive …
Number of citations: 11 pubs.rsc.org
C Eaborn, ZS Salih, DRM Walton - Journal of the Chemical Society …, 1972 - pubs.rsc.org
… A detailed study of the reaction between p-tolyltrimethylsilane and nitric acid in acetic anhydride has shown that the formation of the nitrodesilylation product, p-nitrotoluene, takes place …
Number of citations: 14 pubs.rsc.org
Y Watanabe, Y Yamazaki, K Yasuda, H Morimoto… - Journal of power …, 2006 - Elsevier
… p-Tolyltrimethylsilane 4.93 0.945 … R effect of the trimethylsilyl group in p-tolyltrimethylsilane [13], [14] may influence this phenomenon. This effect is not apparently observed in their E ox …
Number of citations: 17 www.sciencedirect.com
R NA, AEE OM, B AM - 1993 - pesquisa.bvsalud.org
… P-tolyltrimethylsilane and phenyltrimethylsilane were subjected in the gas phase to pyrolysis and thermolysis reactions with alcohols and phenols at different temperatures over Ni-Y-…
Number of citations: 0 pesquisa.bvsalud.org
SN Bhattacharya, C Eaborn… - Journal of the Chemical …, 1969 - pubs.rsc.org
Treatment of an aryltrimethylstannane (X·C6H4·SnMe3) with a preformed arenesulphonyl chloride–aluminium chloride (Y·C6H4·SO2Cl,AlCl3) complex in methylene chloride has been …
Number of citations: 4 pubs.rsc.org
RG Severson, RJ Rosscup, DR Lindberg… - Journal of the …, 1957 - ACS Publications
The tolyltrimethylsilanes have been brominated with N-bromosuccinimide to give the trimethylsilylbenzyl bromides and the trimethylsilylbenzal bromides. The trimethylsilylbenzal …
Number of citations: 31 pubs.acs.org
M Bordeau, C Biran, P Pons… - The Journal of …, 1992 - ACS Publications
… Finally, in the case of p-tolyltrimethylsilane, the electronic effects of the methyl and … The experimental results do show that p-tolyltrimethylsilane is less reactive toward electroreductive …
Number of citations: 46 pubs.acs.org
CA Ramsden, RG Smith - Journal of the American Chemical …, 1998 - ACS Publications
… We therefore investigated the fluorodesilylation of p-tolyltrimethylsilane (4, R) Me) under identical conditions but in an FEP flask and found that no reaction took place. We repeated the …
Number of citations: 45 pubs.acs.org
MA Shippey, PB Dervan - The Journal of Organic Chemistry, 1977 - ACS Publications
… Distillation under reduced pressure afforded 2.46 g (82% isolated yield) of p-tolyltrimethylsilane, 99.6% pure by vapor phase chromatography (VPC).17 …
Number of citations: 45 pubs.acs.org
K Leyshon - 1962 - search.proquest.com
… The mechanism of nitrodesilylation has been studied, using p-tolyltrimethylsilane as the representative compound. With nitric aoid - acetic anhydride - acetic acid the ratio of …
Number of citations: 3 search.proquest.com

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